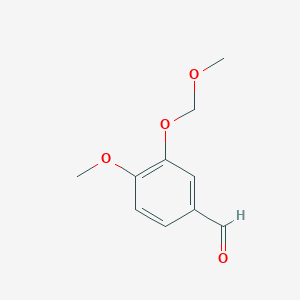

4-Methoxy-3-(methoxymethoxy)benzaldehyde

Vue d'ensemble

Description

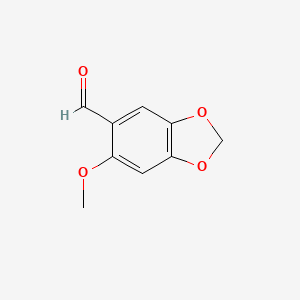

4-Methoxy-3-(methoxymethoxy)benzaldehyde is a chemical compound with the CAS Number: 5779-98-6 . It has a molecular weight of 196.2 . The IUPAC name for this compound is 4-methoxy-3-(methoxymethoxy)benzaldehyde .

Molecular Structure Analysis

The InChI code for 4-Methoxy-3-(methoxymethoxy)benzaldehyde is 1S/C10H12O4/c1-12-7-14-10-5-8 (6-11)3-4-9 (10)13-2/h3-6H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

4-Methoxy-3-(methoxymethoxy)benzaldehyde is a liquid at room temperature .Applications De Recherche Scientifique

Medicinal Chemistry: Synthesis of Pharmaceutical Compounds

4-Methoxy-3-(methoxymethoxy)benzaldehyde: is utilized in medicinal chemistry for the synthesis of complex pharmaceutical compounds. Its methoxy groups make it a valuable precursor in the construction of molecules with potential therapeutic effects. For instance, it can be involved in the synthesis of molecules designed to interact with biological targets, such as enzymes or receptors, which are crucial in the treatment of diseases .

Material Science: Advanced Polymer Synthesis

In material science, this compound finds application in the development of advanced polymers. Its structural properties allow it to act as a cross-linking agent, which can enhance the thermal stability and mechanical strength of polymeric materials. This makes it an important component in creating high-performance plastics and resins used in various industries .

Environmental Science: Eco-Friendly Solvents and Reagents

Environmental science benefits from 4-Methoxy-3-(methoxymethoxy)benzaldehyde through its use in eco-friendly solvents and reagents. Its low toxicity and biodegradability make it an attractive alternative to more harmful chemicals in environmental sampling and pollution control strategies .

Analytical Chemistry: Chromatography and Spectroscopy

This compound is also significant in analytical chemistry, particularly in chromatography and spectroscopy. It can serve as a standard or reference compound due to its distinct chemical signature, aiding in the accurate identification and quantification of substances in complex mixtures .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 4-Methoxy-3-(methoxymethoxy)benzaldehyde is used in enzyme inhibition studies. Its ability to bind to active sites of enzymes allows researchers to investigate the mechanisms of enzyme action and to develop inhibitors that can regulate metabolic pathways involved in disease states .

Pharmacology: Drug Metabolism and Pharmacokinetics

The compound’s role in pharmacology is linked to drug metabolism and pharmacokinetics. It can be used to study the metabolic pathways of drugs, helping to predict how they are processed in the body, which is critical for drug design and safety assessments .

Organic Synthesis: Building Blocks for Complex Molecules

In organic synthesis, it acts as a versatile building block for constructing complex organic molecules. Its reactive aldehyde group can undergo various chemical reactions, enabling the formation of a wide range of derivatives with potential applications in different fields of chemistry .

Chemical Education: Teaching Organic Reaction Mechanisms

Lastly, 4-Methoxy-3-(methoxymethoxy)benzaldehyde is used in chemical education as a model compound to teach organic reaction mechanisms. Its structure allows for the demonstration of fundamental organic transformations, making it a valuable tool in academic research and teaching .

Propriétés

IUPAC Name |

4-methoxy-3-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-10-5-8(6-11)3-4-9(10)13-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XALCXORBYJTCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60348697 | |

| Record name | 4-methoxy-3-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(methoxymethoxy)benzaldehyde | |

CAS RN |

5779-98-6 | |

| Record name | 4-methoxy-3-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60348697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

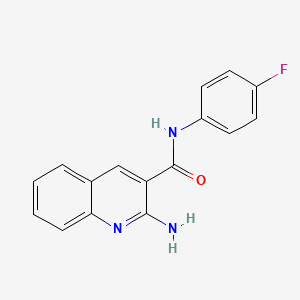

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Nitro-4-[(trifluoromethyl)sulfonyl]benzene](/img/structure/B1361176.png)